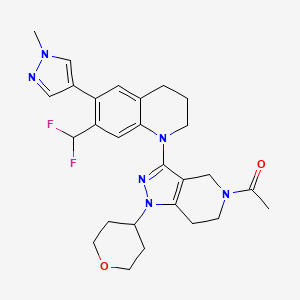
GNE-049
描述
GNE-049 是一种高效且选择性地抑制环状腺苷单磷酸反应元件结合蛋白 (CREB) 结合蛋白 (CBP) 和 p300 溴结构域的抑制剂。 它在各种科学研究应用中显示出巨大潜力,特别是在癌症生物学和表观遗传学领域 .
准备方法
合成路线及反应条件
GNE-049 的合成涉及多个步骤,从市售起始原料开始。 关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以获得所需的的选择性和效力 .
工业生产方法
This compound 的工业生产通常涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地减少有害试剂和溶剂的使用。 这通常包括使用先进的纯化技术,例如高效液相色谱 (HPLC) 和重结晶 .
化学反应分析
反应类型
GNE-049 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原则可以产生脱氧化合物 .
科学研究应用
GNE-049 具有广泛的科学研究应用,包括:
癌症生物学: This compound 已被证明通过阻断雄激素受体的转录活性及其靶基因表达来抑制去势抵抗性前列腺癌的生长.
表观遗传学: this compound 选择性地抑制赖氨酸 27 处的组蛋白 H3 乙酰化,这是增强子活性的关键标志。
神经退行性疾病: This compound 已被探索为治疗帕金森病等神经退行性疾病的潜在治疗剂,通过阻止 α-突触核蛋白的聚集.
作用机制
GNE-049 通过选择性抑制 CBP 和 p300 的溴结构域发挥作用。这些溴结构域对于组蛋白的乙酰化至关重要,进而调节基因表达。 通过抑制这些溴结构域,this compound 阻断关键癌基因(如 MYC)的转录活性,从而导致癌细胞增殖减少 .
相似化合物的比较
类似化合物
A-485: 另一种有效的 CBP 和 p300 抑制剂,A-485 在阻断组蛋白乙酰化和基因表达方面显示出类似的效果.
SGC-CBP30: 该化合物也靶向 CBP 和 p300 的溴结构域,并已用于与癌症和神经退行性疾病相关的研究.
GNE-049 的独特之处
This compound 由于其高选择性和效力而脱颖而出,尤其是在抑制 CBP 和 p300 溴结构域方面。 它能够穿透中枢神经系统及其良好的药代动力学特性使其成为进一步研究和潜在治疗应用的有希望的候选者 .
生物活性
GNE-049 is a selective bromodomain inhibitor targeting the CBP/p300 proteins, which are crucial co-activators in various cellular processes, including transcription regulation related to cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings from various studies.
This compound primarily inhibits the bromodomains of CBP and p300, which play significant roles in acetylation processes that regulate gene expression. The compound exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins, with reported IC50 values of 1.1 nM for CBP and 2.3 nM for p300 . By blocking the binding of acetylated lysines to these bromodomains, this compound disrupts the transcriptional co-activation of oncogenes and other target genes associated with cancer proliferation.
Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative effects in various prostate cancer (PCa) models. Notably, it reduces the growth of androgen receptor-positive (AR+) PCa cell lines significantly more than enzalutamide, a standard treatment for castration-resistant prostate cancer (CRPC) . In patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth by downregulating AR target genes such as KLK3 and TMPRSS2 .
Impact on Histone Acetylation
Research indicates that this compound effectively reduces histone acetylation marks associated with active transcription, particularly H3K27ac. This reduction correlates with decreased expression of oncogenes and inhibition of tumor growth in various cancer types . In vitro studies have shown that this compound can decrease H3K27ac levels in cultured cells, thus affecting overall gene expression profiles linked to tumorigenesis .
Case Studies and Experimental Data
- Prostate Cancer Models : In studies involving PDX models of prostate cancer, this compound treatment led to significant reductions in tumor size and weight compared to control groups. The compound's ability to inhibit AR signaling was highlighted as a critical mechanism underlying its anti-tumor activity .
- Neurodegenerative Disease Models : this compound has also been investigated for its effects on α-synuclein aggregation in dopaminergic neurons. It was shown to reduce α-synuclein accumulation significantly, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's .
- Inflammatory Conditions : In microglial cells treated with lipopolysaccharides (LPS), this compound inhibited H3K27ac deposition, demonstrating its role in modulating inflammatory responses through epigenetic reprogramming .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | IC50 Values (nM) | Effects Observed | Model Used |
|---|---|---|---|
| Prostate Cancer | 1.1 (CBP), 2.3 (p300) | Reduced AR target gene expression; tumor growth inhibition | PDX models |
| Neurodegeneration | 4000-fold selectivity | Decreased α-synuclein aggregation | Primary dopaminergic neurons |
| Inflammation | Not specified | Inhibited H3K27ac deposition | Microglial cells |
属性
IUPAC Name |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLECMNBTVASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















